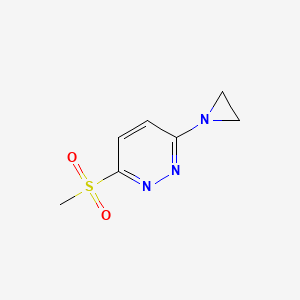
(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with significant applications in scientific research. It is known for its unique structure, which includes an amino group and a hydroxyethyl group attached to a benzonitrile core. This compound is primarily used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Addition of Amino Group: An amino group is introduced through a nucleophilic substitution reaction.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reduction reaction, often using a reducing agent like sodium borohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors.
Catalysis: Catalysts are used to increase the reaction rate and yield.
Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the hydroxyethyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzonitriles and their derivatives, which have applications in pharmaceuticals and organic synthesis.
Applications De Recherche Scientifique
®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including potential drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor, thereby modulating biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 |
Clé InChI |
OLFYDIQLQYMAOI-FVGYRXGTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C#N)[C@H](CO)N.Cl |
SMILES canonique |
C1=CC(=CC=C1C#N)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)





